(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a tetrahydroquinoline moiety, and an arginyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline moiety, and the attachment of the arginyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-lysyl)piperidine-2-carboxylic acid
- (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-histidyl)piperidine-2-carboxylic acid
Uniqueness
The uniqueness of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H36N6O5S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2R,4S)-1-[(2R)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18+/m0/s1 |
InChI Key |
KXNPVXPOPUZYGB-CWLKWCNXSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
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